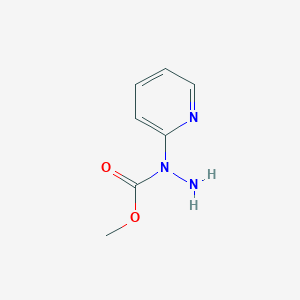
2,3,3-Trimethyl-6-phenylmorpholine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-6-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a morpholine derivative, characterized by the presence of a phenyl group and three methyl groups attached to the morpholine ring. This compound is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-6-phenylmorpholine hydrochloride typically involves the reaction of 2,3,3-Trimethyl-6-phenylmorpholine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trimethyl-6-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-6-phenylmorpholine hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethyl-6-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, affecting cellular processes such as cytokinesis and cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine (Phenmetrazine)
- 2-Phenyl-3,4-dimethylmorpholine (Phendimetrazine)
- 2-Phenyl-5-methylmorpholine (Isophenmetrazine)
- 2-Phenyl-3-ethylmorpholine (Phenetrazine)
Uniqueness
2,3,3-Trimethyl-6-phenylmorpholine hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-6-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-13(2,3)14-9-12(15-10)11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H |
Clave InChI |
MQAQGVFVFZCHAS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NCC(O1)C2=CC=CC=C2)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
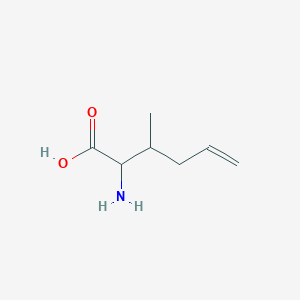
![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
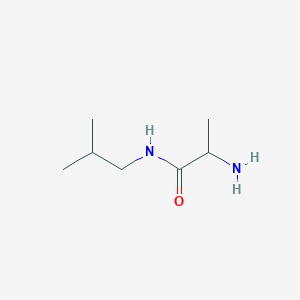
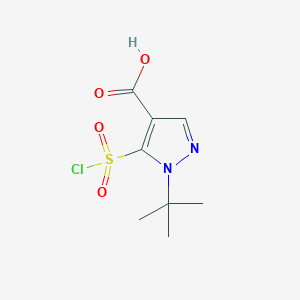
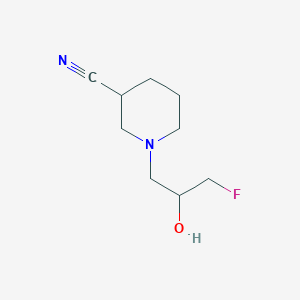
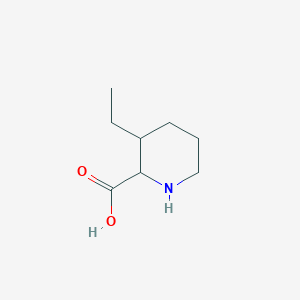
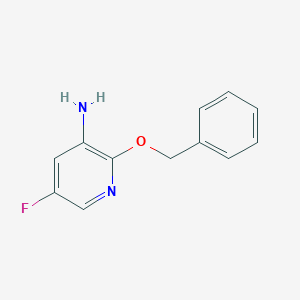
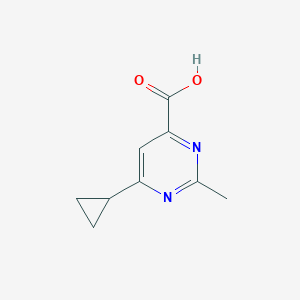

![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
